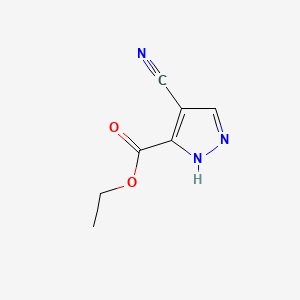

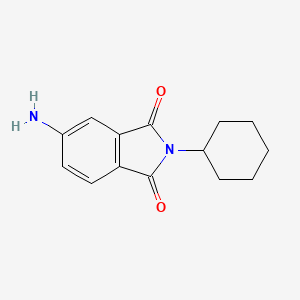

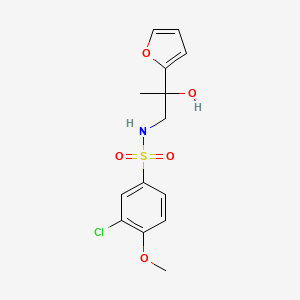

N-(4-oxo-2-phenyl-4H-chromen-6-yl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of chromene, which is a heterocyclic compound with a benzene ring fused to a pyran ring . Chromenes and their derivatives are known to exhibit various biological activities, such as anti-oxidative, anti-inflammatory, antitumor, and anti-apoptotic activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, chromenes can generally be synthesized from appropriate chalcones . The synthesis of similar compounds often involves reactions with various reagents under specific conditions .Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis and Characterization of Derivatives : The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including phenyl and various other aryl substituents, has been detailed. These compounds were characterized using elemental analyses, IR, and 1H-NMR spectroscopy, highlighting the structural diversity achievable within this chemical family (Özer et al., 2009).

Crystal Structure Analysis : Detailed crystal structure analysis of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives has been conducted, providing insights into the molecular conformation and the stability mechanisms, such as intramolecular hydrogen bonding, that these compounds can exhibit (Reis et al., 2013).

Biological Activity and Applications

Antioxidant and Antibacterial Agents : The development of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents showcases the potential therapeutic applications of these compounds. Some derivatives exhibited significant activity against bacterial strains, demonstrating the bioactivity potential of chromene-based compounds (Subbareddy & Sumathi, 2017).

Selective Hydrogenation Catalyst : The use of a palladium nanoparticle-supported catalyst for the selective hydrogenation of phenol derivatives to cyclohexanone underlines the industrial and chemical synthesis applications of cyclohexanone and its derivatives, pointing towards their role in the manufacture of key intermediates for polyamides and other polymers (Wang et al., 2011).

Synthetic Applications and Methodologies

- Versatile Precursors for Bioactive Molecules : Cyclohexane-1,3-dione derivatives, related to the cyclohexanone moiety in the compound of interest, serve as versatile precursors for synthesizing a wide array of bioactive molecules, indicating the synthetic utility of cyclohexanone derivatives in creating compounds with diverse biological activities (Sharma, Kumar, & Das, 2021).

Mécanisme D'action

Target of Action

It is known that 2h/4h-chromene, a class of compounds to which this compound belongs, has versatile biological profiles and exhibits activities through multiple mechanisms .

Mode of Action

Compounds in the 2h/4h-chromene class have been found to exhibit unusual activities by multiple mechanisms .

Biochemical Pathways

It is known that 2h/4h-chromene compounds can affect numerous biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Result of Action

It is known that 2h/4h-chromene compounds can exhibit numerous exciting biological activities .

Propriétés

IUPAC Name |

N-(4-oxo-2-phenylchromen-6-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c24-19-14-21(15-7-3-1-4-8-15)26-20-12-11-17(13-18(19)20)23-22(25)16-9-5-2-6-10-16/h1,3-4,7-8,11-14,16H,2,5-6,9-10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHPWDEJALFGZQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Azepan-1-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2726223.png)

![Diethyl 3-{[3-(trifluoromethyl)anilino]carbonyl}-1,2-cyclopropanedicarboxylate](/img/structure/B2726225.png)

![6-[(2-Methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]pyridine-3-carboxylic acid](/img/structure/B2726231.png)

![(Z)-ethyl 2-(6-methyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726233.png)

![N-(4-Methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-YL)methyl]amine](/img/structure/B2726234.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2726235.png)